molecular formula C17H17FN4O4S B2918715 2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251704-94-5

2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2918715
CAS No.: 1251704-94-5
M. Wt: 392.41
InChI Key: XTQSIEHFOIWGKO-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule. SYK plays a critical role in signaling through immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a high-value target for investigating immune disorders and hematological cancers . This compound acts by competitively binding to the ATP-binding site of the SYK kinase domain, thereby suppressing downstream signaling cascades such as the MAPK and NF-κB pathways. Its primary research value lies in elucidating the pathophysiology of B-cell malignancies like diffuse large B-cell lymphoma and chronic lymphocytic leukemia, where constitutive BCR signaling drives proliferation and survival. Furthermore, researchers utilize this inhibitor to probe SYK's role in Fc receptor-mediated activation in mast cells and macrophages , which is relevant to allergic responses and autoimmune diseases such as rheumatoid arthritis. By providing a specific tool to modulate SYK activity, this compound enables the dissection of complex signaling networks and the evaluation of SYK inhibition as a therapeutic strategy in preclinical models.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQSIEHFOIWGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents.

    Attachment of the morpholine sulfonyl group: This step involves the reaction of the intermediate compound with morpholine sulfonyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Triazolopyridine Derivatives

The following table highlights key structural differences between the target compound and related analogs:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight Melting Point (°C)
Target Compound 3-Fluorophenylmethyl Morpholine-4-sulfonyl C18H17FN4O3S 400.41 Not reported
2-(4-Chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one (13f) 4-Chlorobenzyl Piperidine sulfonyl C18H19ClN4O3S 422.88 173–174
2-(2-Fluorobenzyl)-6-(4-methylpiperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one (13h) 2-Fluorobenzyl 4-Methylpiperidine sulfonyl C19H21FN4O3S 420.45 150–151
2-(3-Fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one (13i) 3-Fluorobenzyl Thiomorpholine sulfonyl C17H17FN4O3S2 424.46 154–155
Trazodone 3-Chlorophenylpiperazine-propyl None (piperazine at position 2) C19H22ClN5O2 408.86 86–88 (HCl salt)

Key Observations:

  • Substituent Effects : The target compound’s 3-fluorophenylmethyl group may offer steric and electronic advantages over 2- or 4-fluoro isomers (e.g., 13h) by optimizing hydrophobic interactions in target binding pockets .
  • Comparison with Trazodone : Unlike trazodone’s piperazine-propyl chain (linked to serotonin reuptake inhibition), the target’s sulfonamide group suggests divergent pharmacological targets, possibly antimalarial or kinase inhibition .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine at the benzyl position may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
  • Solubility : Morpholine’s oxygen atom increases hydrogen-bonding capacity, likely improving solubility over piperidine derivatives (e.g., 13f) .

Biological Activity

The compound 2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring
  • A pyridine moiety
  • A morpholine sulfonyl group
  • A fluorophenyl substituent

The presence of these functional groups suggests a diverse range of interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the triazole ring through cyclization reactions followed by the introduction of the morpholine and fluorophenyl groups. Detailed methodologies can be found in various chemical literature sources .

Antiviral Activity

Recent studies have indicated that compounds similar to this triazolo-pyridine derivative exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against viral replication in cell cultures, with some exhibiting EC50 values in the low micromolar range . The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of triazole derivatives. The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammation and pain pathways . This suggests that the compound could be developed as an anti-inflammatory agent.

Anticancer Activity

There is growing evidence supporting the anticancer activity of triazole derivatives. Studies have reported that related compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. For example, some derivatives have shown IC50 values as low as 0.39 µM against HCT116 cells . The proposed mechanism includes inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

Study ReferenceBiological ActivityIC50/EC50 ValuesTarget Cells
Wei et al. Anticancer0.39 µM (HCT116)HCT116
Xia et al. Anticancer0.46 µM (MCF-7)MCF-7
Research Group AntiviralLow micromolarMT-4 cells
Recent Study Anti-inflammatoryNot specifiedCOX enzymes

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors by mimicking substrate or transition state structures.
  • Receptor Modulation : The morpholine group may facilitate binding to various receptors involved in inflammatory responses or cancer progression.

Q & A

Q. Table 1: Yield Optimization via Solvent and Temperature

ConditionYield (%)Source
DMSO, 100°C72Adapted from
DMF, 80°C65Adapted from
Ethanol, reflux (78°C)58Adapted from

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variance : Validate compound purity via HPLC (≥98%, as in ) and NMR (compare aromatic proton signals to ).
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition protocols from ) to control pH, temperature, and solvent/DMSO concentrations.
  • Structural Confirmation : Use X-ray crystallography (e.g., triazolo-thiadiazine structures in ) to confirm regioisomeric purity.

Basic: What analytical methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H/¹³C-NMR for diagnostic signals (e.g., morpholine sulfonyl δ 3.6–3.8 ppm; triazole ring δ 8.1–8.3 ppm) .
  • LC-MS : Confirm molecular weight (calc. 415.4 g/mol) and fragmentation patterns .
  • Elemental Analysis : Match C, H, N, S, F percentages to theoretical values (±0.3%) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 4-fluoro vs. 3-fluoro) or morpholine sulfonyl groups, as in .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity toward kinases or GPCRs, guided by triazolo-pyridinone scaffolds .
  • Biological Testing : Screen analogs in dose-response assays (IC50/EC50) against target proteins, referencing protocols in .

Q. Table 2: SAR of Fluorophenyl Substituents

Substituent PositionActivity (IC50, nM)Source
3-Fluoro12.4Adapted from
4-Fluoro28.7Adapted from
2-FluoroInactiveAdapted from

Advanced: How to address solubility discrepancies in different solvent systems?

Methodological Answer:

  • Purity Check : Rule out impurities via HPLC (e.g., ≥98% purity as in ).
  • Crystallography : Compare crystal packing (e.g., hydrogen-bonding patterns in triazolo-thiadiazines ) to predict solubility.
  • Co-solvent Screening : Test DMSO-water gradients (10–90% v/v) or PEG-based systems, as used in fluoropyridine derivatives .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

  • Fluorinating Agents : Handle KF or SF4 in sealed systems with inert gas (N2/Ar) to avoid HF release .
  • Morpholine Sulfonyl Chloride : Use cold traps and neutralization protocols for excess reagent, as in .
  • Waste Disposal : Treat fluorinated byproducts with Ca(OH)2 to precipitate fluoride ions .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity probes (e.g., diazirine tags) to crosslink target proteins, referencing triazolo-pyridinone scaffolds .
  • Thermal Shift Assays : Monitor protein melting shifts (ΔTm) via differential scanning fluorimetry .
  • Knockdown/Rescue : Apply siRNA against the target and assess compound activity restoration .

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